BenchChemオンラインストアへようこそ!

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea

Xanthine oxidase inhibitor Bovine XO IC50 Hyperuricemia

This benzodioxole-substituted bis(dimethylamino)pyrimidinyl urea delivers an exceptional 10 nM IC50 against bovine xanthine oxidase—a 2,150-fold potency advantage over the unsubstituted phenyl analog (21.5 µM). The fused dioxole ring creates bifurcated hydrogen bonds and altered π-stacking that generic aryl analogs cannot replicate, making this compound an indispensable positive control and SAR benchmark for XO inhibitor programs. Procure the exact chemotype verified by InChI Key UQURCMPOVCDZMU-UHFFFAOYSA-N and molecular formula C₁₆H₂₀N₆O₃ to eliminate analog confusion.

Molecular Formula C16H20N6O3
Molecular Weight 344.375
CAS No. 1448134-76-6
Cat. No. B2710872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea
CAS1448134-76-6
Molecular FormulaC16H20N6O3
Molecular Weight344.375
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N(C)C
InChIInChI=1S/C16H20N6O3/c1-21(2)14-11(8-17-15(20-14)22(3)4)19-16(23)18-10-5-6-12-13(7-10)25-9-24-12/h5-8H,9H2,1-4H3,(H2,18,19,23)
InChIKeyUQURCMPOVCDZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea (CAS 1448134-76-6): Core Identity for Scientific Procurement


The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea (CAS 1448134-76-6, molecular formula C₁₆H₂₀N₆O₃, exact mass 344.38 Da) belongs to the bis(dimethylamino)pyrimidinyl urea chemotype, a class investigated primarily for xanthine oxidase (XO) inhibition relevant to hyperuricemia and gout [1]. Its structure incorporates a benzo[d][1,3]dioxol-5-yl substituent on the urea nitrogen opposite the pyrimidine core, distinguishing it from simpler phenyl, tolyl, or halophenyl analogs that lack the fused dioxole ring system [2]. The compound is catalogued in authoritative chemical biology databases under ChEBI-like identifiers, with an InChI Key of UQURCMPOVCDZMU-UHFFFAOYSA-N, providing unambiguous structural registration for procurement verification [2].

Why Bis(dimethylamino)pyrimidine Urea Analogs Cannot Be Interchanged: The Critical Role of the Benzodioxole Motif in 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea


Within the bis(dimethylamino)pyrimidinyl urea series, replacing the terminal aryl substituent on the urea moiety produces dramatic shifts in xanthine oxidase inhibitory potency. The unsubstituted phenyl analog (1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea, CAS 1448133-65-0) displays an IC₅₀ of 21.5 µM against bovine XO, representing an approximately 2,150-fold weaker inhibition than the 10 nM IC₅₀ reported for the benzodioxole-bearing target compound [1][2]. The benzodioxole group is not merely a bioisosteric replacement for phenyl; it introduces two endocyclic oxygens capable of forming bifurcated hydrogen bonds and altering π-stacking geometry within the XO molybdopterin active site, effects that simple halogen, methyl, or methoxy substitutions on phenyl cannot replicate [3]. Consequently, generic substitution within this chemotype is not pharmacologically neutral; the benzodioxole substituent is integral to the compound's potency profile.

Quantitative Differentiation of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea Against Closest Structural Analogs


Xanthine Oxidase Inhibitory Potency: Benzodioxole vs. Phenyl Substituent Comparison

The target compound, bearing a benzo[d][1,3]dioxol-5-yl urea substituent, inhibits bovine xanthine oxidase with an IC₅₀ of 10 nM under spectrophotometric uric acid detection conditions (30 min endpoint) [1]. In contrast, its closest commercially catalogued structural analog—the unsubstituted phenyl urea derivative (CAS 1448133-65-0)—exhibits an IC₅₀ of 21,500 nM (21.5 µM) against the same enzyme, measured via an analogous spectrophotometric uric acid formation assay using xanthine substrate with a 10 min preincubation [2]. This represents a 2,150-fold enhancement in inhibitory potency conferred specifically by the benzodioxole moiety.

Xanthine oxidase inhibitor Bovine XO IC50 Hyperuricemia

Structural Differentiation: Benzodioxole Oxygen Atoms as Additional Hydrogen-Bond Acceptors

The benzodioxole substituent in the target compound introduces two endocyclic oxygen atoms (O-CH₂-O) that are entirely absent in the phenyl, o-tolyl, and 2-fluorophenyl analogs of the bis(dimethylamino)pyrimidine urea series [1]. Class-level structural biology evidence indicates that XO inhibitors occupying the channel leading to the molybdopterin cofactor frequently exploit heteroatom hydrogen-bond acceptors to anchor the ligand orientation; the dioxole ring can theoretically form bifurcated interactions with backbone amide NH groups or conserved water molecules in the active site [2]. The phenyl analog, lacking these oxygens, relies solely on hydrophobic packing, which plausibly accounts for its >2,000-fold lower potency.

Structure-activity relationship Benzodioxole ligand XO active site

Selectivity Over Urea Transporters: A Potential Off-Target Liability Profile Differentiator

A structurally distinct urea derivative, CHEMBL1725922, has been tested against mouse UT-B (urea transporter B) and shows a relatively weak IC₅₀ of 5,600 nM (5.6 µM) in an erythrocyte hemolysis assay [1]. While this comparator does not share the pyrimidine core, it illustrates that urea-containing small molecules can exhibit UT-B activity. The target bis(dimethylamino)pyrimidine urea compound has not been profiled against UT-B, leaving its selectivity for XO over urea transporters uncharacterized. In the absence of data, the >500-fold window between the target compound's XO IC₅₀ (10 nM) and the UT-B IC₅₀ of the urea comparator (5,600 nM) provides a provisional, class-level inference of potential selectivity, though this must be experimentally verified.

UT-B inhibition Off-target profile Selectivity

Validated Research and Procurement Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea


Nanomolar-Potency Xanthine Oxidase Biochemical Assays Requiring Low Compound Consumption

The 10 nM IC₅₀ against bovine XO [1] enables inhibitor screening at nanomolar working concentrations, minimizing DMSO carryover and compound aggregation artifacts that frequently confound micromolar-range assays. For high-throughput XO inhibitor campaigns, the low-IC₅₀ compound serves as a potent positive control, requiring <5 µL of a 10 µM DMSO stock per 100 µL well to achieve saturated inhibition, thereby conserving precious library supply.

Structure-Activity Relationship (SAR) Expansion Around the Bis(dimethylamino)pyrimidine Urea Scaffold

The 2,150-fold potency gap between the benzodioxole-containing target compound (10 nM) and the phenyl analog (21,500 nM) [1][2] establishes the benzodioxole moiety as a critical potency handle. Medicinal chemistry teams can use this compound as the reference standard when synthesizing and testing new analogs that retain the bis(dimethylamino)pyrimidine core while exploring alternative benzo-fused heterocycles, enabling quantitative SAR correlation with the dioxole benchmark.

Selectivity Profiling Against Purine-Metabolizing Enzymes

Given its potent XO inhibition, this compound is a candidate for selectivity panels against related molybdopterin enzymes such as aldehyde oxidase (AO) and xanthine dehydrogenase (XDH). Although direct selectivity data against AO/XDH are not yet published for this specific compound, the availability of a 10 nM XO inhibitor creates a starting point for head-to-head profiling. The structural distinction from febuxostat and allopurinol scaffolds also makes it valuable for identifying novel XO inhibitor chemotypes with potentially distinct off-target profiles [3].

Procurement as a Definitive Benzodioxole-Containing Reference Standard for the Bis(dimethylamino)pyrimidine Urea Series

The unambiguous InChI Key (UQURCMPOVCDZMU-UHFFFAOYSA-N) and CAS registry number (1448134-76-6) ensure exact chemical identity verification via LC-MS or NMR upon receipt. The compound's molecular formula (C₁₆H₂₀N₆O₃) and exact mass (344.375 Da) serve as orthogonal quality-control benchmarks, enabling procurement officers to distinguish this specific benzodioxole derivative from easily confused analogs such as the dimethoxy variant (CAS 1448050-67-6, MW 318.28) or the phenyl variant (CAS 1448133-65-0, MW 300.37) that share the same pyrimidine-urea core [2].

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.